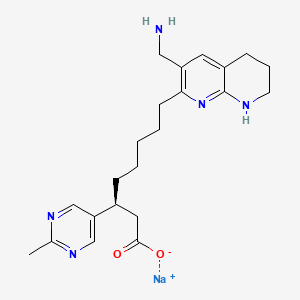
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthyridine core, a pyrimidinyl group, and an aminomethyl side chain, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidinyl Group: This is typically achieved through a nucleophilic substitution reaction, where a pyrimidinyl halide reacts with the naphthyridine core.
Final Salt Formation: The sodium salt is formed by neutralizing the final product with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization, filtration, and drying to obtain the pure sodium salt form.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrimidinyl halides in the presence of a base like potassium carbonate.
Major Products
Applications De Recherche Scientifique
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl and pyrimidinyl groups play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino-5-hydroxymethyl-2-methylpyrimidine
- 4-Amino-5-aminomethyl-2-methylpyrimidine
Uniqueness
(betaS)-3-(Aminomethyl)-5,6,7,8-tetrahydro-beta-(2-methyl-5-pyrimidinyl)-1,8-naphthyridine-2-nonanoic Acid Sodium Salt stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its naphthyridine core and the presence of both aminomethyl and pyrimidinyl groups make it a versatile compound with broad research and industrial applications.
Propriétés
Formule moléculaire |
C22H30N5NaO2 |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
sodium;(3S)-8-[3-(aminomethyl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl]-3-(2-methylpyrimidin-5-yl)octanoate |
InChI |
InChI=1S/C22H31N5O2.Na/c1-15-25-13-19(14-26-15)16(11-21(28)29)6-3-2-4-8-20-18(12-23)10-17-7-5-9-24-22(17)27-20;/h10,13-14,16H,2-9,11-12,23H2,1H3,(H,24,27)(H,28,29);/q;+1/p-1/t16-;/m0./s1 |
Clé InChI |
CMPRSWACEVGCAR-NTISSMGPSA-M |
SMILES isomérique |
CC1=NC=C(C=N1)[C@@H](CCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
SMILES canonique |
CC1=NC=C(C=N1)C(CCCCCC2=C(C=C3CCCNC3=N2)CN)CC(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















